molecular formula C13H13ClN4 B2903024 4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine CAS No. 339015-95-1

4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine

Cat. No. B2903024
CAS RN: 339015-95-1
M. Wt: 260.73
InChI Key: PGZIUNMRAGGEPR-UHFFFAOYSA-N
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Description

The compound “4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine” is a complex organic molecule. It is related to a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . It’s also related to isoquinolines, which are benzopyridines . This compound could be an intermediate for the synthesis of various pharmaceutical drugs .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related compounds involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used. For example, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

Scientific Research Applications

Synthetic Precursor for Biological Compounds

The compound serves as a synthetic precursor for a variety of compounds with significant biological activity. Its derivative, 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo), is a privileged structure due to its biological activity against a broad range of targets . This makes it a valuable starting point for synthesizing new molecules in drug discovery, particularly those targeting N-heterocycles in medicinal chemistry.

Catalysis in Organic Synthesis

Another application is in catalysis for organic synthesis. Similar compounds have been used as catalysts for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media . This process is part of a broader trend towards solvent-free reactions, which are more environmentally friendly and align with the principles of green chemistry.

Pharmacologically Active Molecules

This compound is also used as a reactant for the preparation of pharmacologically active molecules. It has been involved in reactions such as enantioselective reduction and organocatalytic domino Michael-hemiacetalization . These reactions are crucial for developing new drugs and understanding their interactions within biological systems.

Anti-Biofilm Activity

In the field of microbiology, derivatives of this compound have shown promising results as anti-biofilm agents. For instance, one derivative exhibited excellent anti-biofilm activity with IC50 values comparable to the standard drug, Ciprofloxacin . This suggests potential applications in combating bacterial infections that form biofilms, which are often resistant to conventional treatments.

Multi-Component Reaction (MCR) Catalyst

The compound has been applied as a homogeneous catalyst in a one-pot multi-component reaction (MCR) for the synthesis of derivatives like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine . MCRs are valued in chemistry for their efficiency and the complexity of molecules they can produce.

Vasorelaxant and Anti-HIV Properties

Lastly, the biological activities of its derivatives, such as vasorelaxant and anti-HIV properties, have been documented . These activities highlight the compound’s potential in developing treatments for cardiovascular diseases and HIV, showcasing its versatility in medicinal chemistry.

Safety and Hazards

As with any chemical compound, handling “4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine” would require appropriate safety precautions. It’s important to avoid breathing in any mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. It could also involve the development of new synthetic routes and the study of its reactivity under various conditions .

properties

IUPAC Name

4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4/c14-11-7-12(17-13(15)16-11)18-6-5-9-3-1-2-4-10(9)8-18/h1-4,7H,5-6,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIUNMRAGGEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine

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